molecular formula C17H14BrCl2N3O3 B12003227 N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide CAS No. 764653-83-0

N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide

Cat. No.: B12003227
CAS No.: 764653-83-0
M. Wt: 459.1 g/mol
InChI Key: GWHPVJHUSPICBR-GZIVZEMBSA-N
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Description

N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound with a molecular formula of C23H19BrN4O4 This compound is known for its unique chemical structure, which includes a bromine atom, methoxy group, and dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 5-BR-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine and chlorine atoms may also contribute to its biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BR-PH)-2-((2-(2-HO-5-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE
  • 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-CYCLOHEXYLBENZAMIDE
  • 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-(4-ME-PH)BENZAMIDE

Uniqueness

N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxybenzylidene and hydrazino groups, makes it a versatile compound for various research applications .

Properties

CAS No.

764653-83-0

Molecular Formula

C17H14BrCl2N3O3

Molecular Weight

459.1 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide

InChI

InChI=1S/C17H14BrCl2N3O3/c1-26-15-5-3-12(18)6-11(15)8-22-23-16(24)9-21-17(25)10-2-4-13(19)14(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,23,24)/b22-8+

InChI Key

GWHPVJHUSPICBR-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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